![molecular formula C22H24Br2N4S2 B046371 N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine CAS No. 112663-94-2](/img/structure/B46371.png)
N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine is a chemical compound with potential applications in scientific research. This compound is of interest to researchers due to its unique properties and potential for use in a variety of applications.
Wirkmechanismus
The exact mechanism of action of N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine is not fully understood. However, it is thought that this compound may interact with certain proteins or enzymes in a way that alters their function or activity.
Biochemische Und Physiologische Effekte
Studies have shown that N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine can have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes and to alter the expression of certain genes. Additionally, this compound has been shown to have anti-inflammatory properties and to be effective in treating certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine has several advantages for use in lab experiments. For example, this compound is stable and relatively easy to work with, making it a good choice for researchers who need to perform complex experiments. However, there are also some limitations to using this compound in lab experiments, such as the fact that it can be difficult to obtain in large quantities and the fact that it can be expensive to synthesize.
Zukünftige Richtungen
There are many potential future directions for research on N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine. Some possible areas of future research include:
- Further investigation of the mechanism of action of this compound, in order to better understand how it interacts with proteins and enzymes.
- Exploration of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
- Development of new synthesis methods for this compound, in order to make it more widely available for use in scientific research.
- Investigation of the potential side effects of this compound, in order to better understand its safety profile and potential risks.
Synthesemethoden
The synthesis of N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine involves a multi-step process that requires specialized knowledge and equipment. The exact synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of this compound requires careful attention to detail and a thorough understanding of the underlying chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine has potential applications in a variety of scientific research fields. For example, this compound could be used as a tool to study the mechanisms of certain biochemical pathways or as a probe to investigate the function of specific proteins. Additionally, this compound could be used in drug discovery efforts to identify new compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
112663-94-2 |
|---|---|
Produktname |
N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine |
Molekularformel |
C22H24Br2N4S2 |
Molekulargewicht |
568.4 g/mol |
IUPAC-Name |
N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C22H24Br2N4S2/c23-17-1-3-19-15(13-27-21(19)9-17)11-25-5-7-29-30-8-6-26-12-16-14-28-22-10-18(24)2-4-20(16)22/h1-4,9-10,13-14,25-28H,5-8,11-12H2 |
InChI-Schlüssel |
NXYBLHZYBABGFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC=C2CNCCSSCCNCC3=CNC4=C3C=CC(=C4)Br |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC=C2CNCCSSCCNCC3=CNC4=C3C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



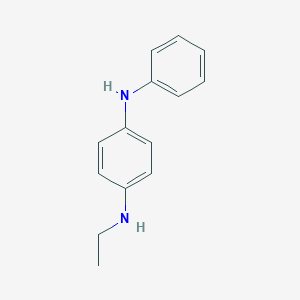
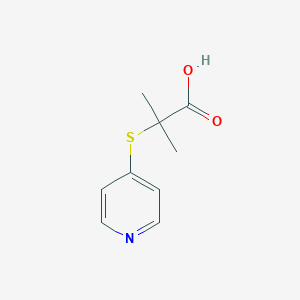
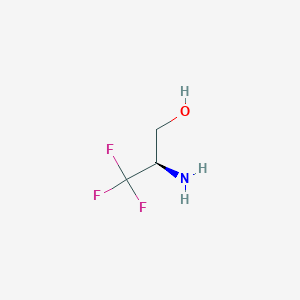
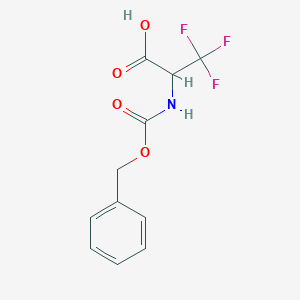
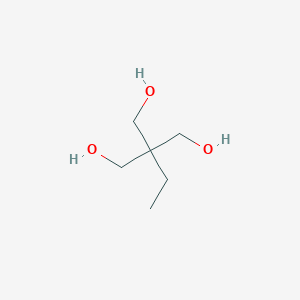

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
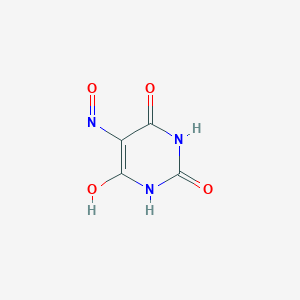



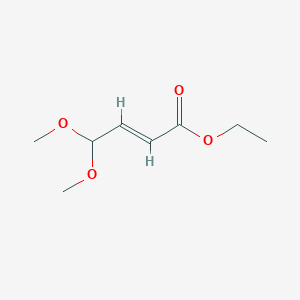
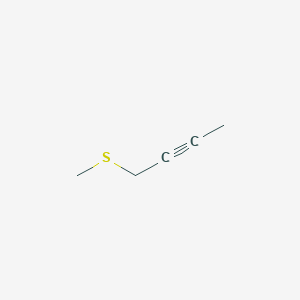
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)